molecular formula C20H9I3O5 B12726847 2',4',5'-Triiodofluorescein CAS No. 56254-06-9

2',4',5'-Triiodofluorescein

Cat. No.: B12726847
CAS No.: 56254-06-9
M. Wt: 710.0 g/mol
InChI Key: DVUKITFDPOSWLR-UHFFFAOYSA-N
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Description

Context within Fluorescein (B123965) Derivative Research

Fluorescein and its derivatives represent a cornerstone in the development of fluorescent probes for biological and chemical research. iscientific.orgresearchgate.net The parent molecule, fluorescein, exhibits intense fluorescence, making it a valuable tool for applications such as fluorescence microscopy, dye tracing, and biochemical assays. ontosight.aiwikipedia.org Research into fluorescein derivatives aims to modulate its fundamental properties—such as absorption and emission wavelengths, quantum yield, and photostability—to suit specific applications. researchgate.netresearchgate.net

The halogenation of fluorescein is a key strategy for modifying these properties. The introduction of heavy atoms like bromine and iodine onto the xanthene backbone is known to enhance intersystem crossing, the process where the molecule transitions from an excited singlet state to a triplet state. This property is particularly significant in the development of photosensitizers for applications like photodynamic therapy. nih.gov For instance, the well-known derivatives Eosin Y (tetrabromofluorescein) and Erythrosin B (tetraiodofluorescein) are efficient generators of singlet oxygen, a cytotoxic species. nih.govthermofisher.com

2',4',5'-Triiodofluorescein fits within this context as a partially iodinated derivative. Its synthesis and characterization are often part of broader investigations into the effects of the degree and position of halogenation on the photophysical and chemical behavior of fluorescein. google.com Research has shown that the iodination of fluorescein can be achieved through various methods, often yielding a mixture of products. For example, a solid-phase synthesis reacting fluorescein with sodium iodide and an oxidizing agent like Oxone® can produce a mixture containing approximately 70% this compound and 30% of the tetraiodinated derivative, Erythrosin B. google.comgoogleapis.com This highlights its role as both a target molecule and a significant component in the synthesis of more heavily halogenated dyes.

Furthermore, halogenated fluorescein derivatives, including this compound, have been explored for applications beyond biology, such as in materials science for the development of non-volatile memory devices where they can act as electro-bistable materials. google.comgoogleapis.com

Table 2: Typical Product Distribution in the Iodination of Fluorescein
ProductApproximate YieldReference
This compound~70% google.comgoogleapis.com
2',4',5',7'-Tetraiodofluorescein (Erythrosin B)~30% google.comgoogleapis.com

Historical Developments in Iodinated Xanthene Dye Chemistry

The history of xanthene dyes began in 1871 with the first synthesis of fluorescein by the German chemist Adolf von Baeyer. nih.goviscientific.orgmacsenlab.comresearchgate.net He created the dye by reacting phthalic anhydride (B1165640) with resorcinol (B1680541). wikipedia.orgmacsenlab.com This discovery paved the way for the development of a vast family of related dyes, including the rhodamines and the halogenated fluoresceins. nih.goviscientific.org

The modification of fluorescein through halogenation occurred relatively early in the history of synthetic dyes. These derivatives were initially valued for their properties as coloring agents. The introduction of iodine atoms was found to shift the color and other properties of the dye. Over time, the applications for iodinated xanthenes expanded significantly. For instance, Erythrosin B (FD&C Red No. 3), a tetraiodofluorescein, and other partially iodinated fluoresceins have been used as food, drug, and cosmetic dyes. federalregister.gov

Regulatory documents from as early as 1981 list color additives like D&C Orange No. 10, which is identified as a mixture consisting principally of 4',5'-diiodofluorescein, this compound, and 2',4',5',7'-tetraiodofluorescein. federalregister.gov This demonstrates a long-standing industrial and commercial relevance for this compound as a component in certified colorant mixtures.

In more recent decades, research has revisited iodinated xanthenes for high-technology applications. Their unique photophysical properties, stemming from the heavy iodine atoms, have made them subjects of interest in fields like biomedical imaging and materials science. ontosight.ainih.gov The development of new synthetic methods, including solid-state reactions, has allowed for more controlled production and investigation of specific isomers like this compound for advanced applications such as electronic memory components. google.com This evolution from simple dye to a functional molecule in advanced materials illustrates the enduring scientific interest in the chemistry of iodinated xanthene dyes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3',6'-dihydroxy-2',4',5'-triiodospiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9I3O5/c21-12-7-11-18(15(23)16(12)25)27-17-10(5-6-13(24)14(17)22)20(11)9-4-2-1-3-8(9)19(26)28-20/h1-7,24-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUKITFDPOSWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C(C(=C(C=C35)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9I3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56254-06-9
Record name 2',4',5'-Triiodofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056254069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',4',5'-TRIIODOFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63PY2PX1QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 2 ,4 ,5 Triiodofluorescein

Precursor Synthesis for Fluorescein (B123965) Core Derivatives

The foundational step in producing 2',4',5'-triiodofluorescein is the synthesis of the fluorescein core. This is typically achieved through the condensation of phthalic anhydride (B1165640) derivatives with resorcinols.

The classical synthesis of fluorescein involves the acid-catalyzed condensation reaction between phthalic anhydride and resorcinol (B1680541). homescience.netnih.govzenodo.org This reaction, a type of Friedel-Crafts acylation, forms the characteristic xanthene backbone of the fluorescein molecule. nih.gov The process typically involves heating a mixture of phthalic anhydride and resorcinol in the presence of a dehydrating agent or a Lewis acid catalyst. icm.edu.pl Common catalysts for this reaction include zinc chloride or methanesulfonic acid. iscientific.org

The general reaction is as follows: Phthalic Anhydride + 2 Resorcinol → Fluorescein + 2 H₂O

This condensation is a well-established method for creating a variety of fluorescein and rhodamine derivatives by substituting the phthalic anhydride or resorcinol precursors. nih.govresearchgate.net For instance, using N,N-diethylaminophenol instead of resorcinol leads to the formation of rhodamine B. nih.gov

ReactantsCatalyst/ConditionsProductReference
Phthalic Anhydride, ResorcinolZinc Chloride, 180-200 °CFluorescein icm.edu.pl
Phthalic Anhydride, ResorcinolMethanesulfonic AcidFluorescein iscientific.org
Phthalic Anhydride, 4-ChlororesorcinolMethanesulfonic Acid2,7-Dichlorofluorescein researchgate.net
Tetrafluorophthalic Anhydride, FluororesorcinolMethanesulfonic Acid4,5,6,7,2',7'-Hexafluorofluorescein iscientific.org

Optimizing the reaction conditions is critical for maximizing the yield and purity of the fluorescein product. Methanesulfonic acid (MSA) has been identified as a particularly effective catalyst and solvent for this reaction, often providing better yields under milder conditions compared to traditional methods using zinc chloride at high temperatures. iscientific.org

One optimization strategy involves using a molar excess of resorcinol, which can act as both a reactant and a solvent for the reaction. google.com This approach can improve the efficiency of the condensation. The reaction time is influenced by the presence of water in the reactants; anhydrous conditions can lead to completion in as little as 2 hours, while the presence of water can extend the reaction time to 10-20 hours. google.com

The concentration and temperature when using MSA are key parameters. For instance, the condensation of tetrachlorophthalic anhydride with resorcinol has been carried out in neat methanesulfonic acid at 90°C. google.com Similarly, the synthesis of 5- and 6-carboxyfluorescein (B556484) from trimellitic anhydride and resorcinol can be performed by heating in methanesulfonic acid. researchgate.net The use of MSA as both a solvent and an acid catalyst under controlled temperatures simplifies the process and can increase product yield. iscientific.orgnih.gov

Catalyst/SolventTemperatureReactantsKey FindingsReference
Methanesulfonic Acid90°CTetrachlorophthalic Anhydride, ResorcinolNeat MSA used as solvent and catalyst. google.com
Methanesulfonic Acid160°CTrimellitic Anhydride, ResorcinolLow yields reported under these conditions. researchgate.net
Excess ResorcinolVariesPhthalic Anhydride, ResorcinolResorcinol acts as both reactant and solvent; reaction time depends on water content. google.com

Directed Iodination Strategies for Triiodofluorescein Formation

Once the fluorescein core is synthesized, the next step is the introduction of iodine atoms onto the xanthene ring to form this compound. This is achieved through directed iodination reactions, primarily involving electrophilic aromatic substitution.

Electrophilic iodination introduces iodine atoms at specific positions on the electron-rich fluorescein molecule. The positions of iodination can be controlled by the choice of reagents and reaction conditions.

A common and effective method for the iodination of fluorescein is the use of sodium iodide (NaI) in the presence of an oxidizing agent like Oxone (potassium peroxymonosulfate). google.com This system generates an electrophilic iodine species in situ, which then reacts with the fluorescein molecule. mdpi.com This solid-state reaction involves grinding a mixture of fluorescein, sodium iodide, and Oxone and then heating it. google.comgoogle.com

This method has been used to synthesize various halogenated fluoresceins with nearly quantitative yields. google.comgoogle.com Specifically for iodination, reacting fluorescein with 16 equivalents of NaI and 16 equivalents of Oxone at 200°C for 12 hours results in a mixture of products. chemicalbook.com The primary product is this compound (approximately 70%), with a tetraiodinated derivative as a secondary product (approximately 30%). chemicalbook.com

ReactantsOxidizing AgentConditionsProductsYieldReference
Fluorescein, Sodium Iodide (16 eq)Oxone (16 eq)200°C, 12 hours, solid-stateThis compound and Tetraiodofluorescein~70% (3I-F), ~30% (4I-F) chemicalbook.com
Fluorescein, Alkali Metal Halide (16 eq)Oxone (10-20 eq)170-250°C, 8-16 hours, solid-stateHalogenated Fluoresceins~100% (overall) google.comgoogle.com

Iodination of fluorescein can also be carried out under basic conditions using molecular iodine (I₂). The reaction of thiofluorescein (B1619629) with iodine in 1 N aqueous sodium hydroxide (B78521) has been shown to produce a mixture of 2',4',5,7-tetraiodo and 2',4',5-triiodo derivatives. researchgate.net A similar principle applies to fluorescein itself.

The process for synthesizing tetraiodinated derivatives, which can be adapted for tri-iodination, involves carrying out the reaction in a basic solution such as sodium hydroxide. google.com The use of an alkali metal iodide like potassium iodide (KI) or sodium iodide (NaI) can help solubilize the iodine in the reaction mixture. The reaction can be performed at temperatures ranging from 0°C to reflux, with reaction times varying from 1 to 24 hours depending on the desired degree of iodination. google.com

ReactantsBase/SolventConditionsProductsReference
Thiofluorescein, Iodine1 N Sodium Hydroxide (aqueous)Not specified2',4',5,7-Tetraiodothiofluorescein and 2',4',5-Triiodothiofluorescein researchgate.net
Tetrachloro-fluorescein, Iodine, Sodium Iodide0.4-1.0 M Sodium Hydroxide70-95°C, 1-24 hoursTetrachloro-tetraiodofluorescein google.com

Positional Selectivity in Tri-Iodination Processes

The tri-iodination of fluorescein is a process that demonstrates notable positional selectivity. The substitution of iodine atoms onto the fluorescein backbone does not occur randomly. Instead, the iodine atoms are preferentially directed to specific positions on the xanthene ring. In the case of this compound, the iodine atoms attach at the 2', 4', and 5' positions. ontosight.ai

The positioning of the iodine atoms significantly influences the compound's chemical and physical properties, including its absorption and emission spectra, which is a critical factor for its applications as a fluorescent probe. ontosight.airesearchgate.net Research into the iodination of related compounds, such as silicon-fluoresceins, has also highlighted the impact of iodine placement on the molecule's photophysical characteristics. researchgate.netresearchgate.netacs.org While aiming for a specific degree of iodination, such as tri-iodination, can be challenging and often yields a mixture of products, modifying reaction conditions can help to favor the formation of the desired isomer. acs.org

Radiochemical Synthesis Approaches for Iodinated Fluoresceins

The synthesis of radioiodinated fluoresceins is crucial for their application in nuclear imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). researchgate.netnih.gov These methods involve incorporating a radioactive isotope of iodine, such as Iodine-124, Iodine-125, or Iodine-131, into the fluorescein molecule. researchgate.netsnmjournals.org A primary challenge in radiochemical synthesis is the need to work with very low concentrations of the radioisotope and to achieve high radiochemical yields in a short amount of time due to the isotope's half-life. nih.gov

Several strategies are employed for the radioiodination of molecules. nih.gov One common approach is electrophilic substitution on an activated aromatic ring. Another method involves nucleophilic substitution, where a precursor molecule with a good leaving group is reacted with a radioactive iodide salt. nih.gov For instance, the synthesis of radioiodinated compounds can be achieved through halogen exchange reactions, often catalyzed by copper salts to improve the radiochemical yield. nih.gov

A significant hurdle in these syntheses is the separation of the desired radiolabeled product from the unreacted, non-radioactive precursor. researchgate.netnih.gov High-performance liquid chromatography (HPLC) is a frequently used technique for this purification step. researchgate.netnih.gov

In the context of fluorescein derivatives, a one-pot, three-component radioiodination reaction has been developed to produce an iodine-124 labeled fluorescein-based reagent with excellent radiochemical yields of 92±5%. researchgate.net This reagent can then be conjugated to targeting molecules, such as antibodies, for specific imaging applications. researchgate.net Another approach involves the synthesis of a fluorescein derivative with a functional group that can be radiolabeled. For example, a fluorescein molecule can be modified to include a 5'-SH group, which is then alkylated and subsequently radiolabeled with 125I using IodoBeads. acs.org

The choice of radioiodination method and the specific iodine isotope depends on the intended application and the desired imaging modality. researchgate.netnih.gov The development of efficient and reliable radiochemical synthesis methods is essential for advancing the use of iodinated fluoresceins in molecular imaging and diagnostics.

Purification and Isolation Techniques in Synthesized Triiodofluorescein

Following the synthesis of this compound, which often results in a mixture of iodinated products, effective purification and isolation techniques are paramount to obtain the compound in high purity. chemicalbook.com

Filtration-Based Isolation Methodologies

Filtration is a fundamental step in the work-up procedure for isolating synthesized triiodofluorescein. After the initial reaction, the crude product mixture is often dissolved in an alkaline aqueous solution. This step helps to separate the desired product from any unreacted starting material, such as fluorescein, which may be less soluble under these conditions. Subsequent filtration removes any insoluble impurities.

Following the initial filtration, the desired triiodofluorescein is typically precipitated from the filtrate by acidification, for example, with hydrochloric acid. The precipitated solid can then be collected by another filtration step. This acid-base manipulation leverages the pH-dependent solubility of the phenolic hydroxyl groups on the fluorescein backbone to effect a separation.

In more advanced applications, specialized filtration techniques can be employed. For instance, the Filtration Isolation of Nucleic Acids (FINA) method, while developed for DNA extraction, demonstrates the use of paper-based filtration for rapid sample preparation. youtube.com This highlights the potential for innovative filtration approaches in chemical purification. Microfluidic devices incorporating filtration membranes also offer a modern approach to sample purification, allowing for processing of small volumes and potentially reducing contamination. biorxiv.org These advanced methods, though not specifically documented for triiodofluorescein, represent the evolving landscape of filtration technologies that could be adapted for its purification.

Chromatographic Separation of Iodinated Fluorescein Isomers

Due to the formation of a mixture of iodinated products during the synthesis of this compound, chromatographic techniques are essential for isolating the desired tri-iodinated isomer from other species like di- and tetra-iodinated fluoresceins. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the separation of closely related chemical compounds. nih.gov In the context of iodinated fluoresceins, reversed-phase HPLC is particularly effective. acs.org This technique utilizes a nonpolar stationary phase and a polar mobile phase. The different iodinated isomers will exhibit varying degrees of hydrophobicity based on the number and position of the iodine atoms, leading to different retention times on the column and allowing for their separation. The use of a fluorescence detector in conjunction with HPLC (LC-FLD) provides high sensitivity and selectivity for analyzing fluorescent compounds like fluorescein derivatives. researchgate.net

Column chromatography is another common and scalable method for purifying the products of organic synthesis. enablesoft.in In this technique, a column is packed with a solid adsorbent, such as silica (B1680970) gel or alumina. The crude product mixture is loaded onto the top of the column and eluted with a suitable solvent or solvent mixture. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, leading to their separation. For the separation of iodinated fluoresceins, the choice of adsorbent and eluent system would be critical to achieve good resolution between the tri-iodinated product and other byproducts.

The following table provides a summary of the chromatographic techniques used for the separation of iodinated fluorescein isomers.

Chromatographic TechniquePrincipleApplication in Iodinated Fluorescein Separation
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary phase and a mobile phase under high pressure.Isolation and purification of specific radioiodinated fluorescein isomers; analysis of product purity. researchgate.netnih.govacs.org
Column Chromatography Separation based on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it.General purification of the crude reaction mixture to separate this compound from other iodinated byproducts. enablesoft.in
Thin-Layer Chromatography (TLC) A qualitative technique where separation occurs on a thin layer of adsorbent material coated on a plate.Monitoring the progress of a reaction and identifying the components in a mixture by comparing their Rf values. enablesoft.in

The successful isolation of pure this compound relies on a combination of these purification methods, ensuring the final product meets the stringent requirements for its intended applications.

Analytical Characterization Methods in 2 ,4 ,5 Triiodofluorescein Research

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of 2',4',5'-Triiodofluorescein, offering high efficiency and sensitivity for separating complex mixtures. researchgate.net Reversed-phase HPLC is the most prevalently used mode, accounting for a significant majority of all HPLC separations due to its versatility in handling compounds with diverse polarities. scispace.com

Method Development for Triiodofluorescein Mixtures

The development of a robust HPLC method is a critical first step for the accurate analysis of triiodofluorescein mixtures. chromatographyonline.com This process involves the careful selection of several key parameters to achieve optimal separation of the target analyte from its isomers and other related iodinated fluoresceins.

A typical approach to method development begins with understanding the physicochemical properties of the analytes, such as their solubility, polarity, and pKa. researchgate.net For complex mixtures like those containing various iodinated fluoresceins, a broad linear gradient is often initially employed to determine the number of components and their general retention behavior. chromatographyonline.com

The choice of the stationary phase is crucial for separating positional isomers, which often have very similar chemical properties. welch-us.com While standard C18 columns are widely used in reversed-phase chromatography, specialized columns such as those with phenyl or pentafluorophenyl (PFP) stationary phases can offer enhanced selectivity for aromatic and halogenated compounds through specific π-π interactions. welch-us.comchromatographyonline.com

The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is systematically optimized to achieve the desired resolution. scispace.comacs.org The use of an ion-pairing agent, such as ammonium (B1175870) acetate, can be incorporated into the mobile phase to improve peak shape and retention of ionic or ionizable compounds. acs.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently necessary to separate a wide range of components with varying polarities. chromatographyonline.com

For instance, a method for separating a mixture of food colors, including 2,4,5-triiodofluorescein, utilized a reverse-phase C18 column with a gradient elution of ammonium acetate, methanol, and acetonitrile. acs.org Another study on the separation of perfluorinated compounds, which also contain halogen atoms, found that a pentafluorophenyl (PFP) column provided better separation of isomers compared to a traditional C18 column. chromatographyonline.com

The following table outlines a general approach to HPLC method development for triiodofluorescein mixtures:

StepParameterConsiderations
1Column SelectionC18 for general purpose, Phenyl or PFP for enhanced isomer separation. welch-us.com
2Mobile PhaseAqueous buffer (e.g., ammonium acetate) and organic modifier (e.g., acetonitrile, methanol). acs.org
3Elution ModeGradient elution is often preferred for complex mixtures. chromatographyonline.com
4DetectionUV-Vis detector set at the maximum absorbance wavelength (λmax) of the analytes. chromatographyonline.com
5OptimizationFine-tuning of gradient profile, flow rate, and column temperature to maximize resolution. chromatographyonline.com

Quantification of Subsidiary Iodinated Fluorescein (B123965) Analogs

Once a suitable separation method is established, HPLC is used for the quantification of this compound and its subsidiary iodinated analogs. This is essential for quality control and to meet regulatory specifications in products where it is used as a color additive.

Quantitative analysis by HPLC relies on the principle that the peak area of an analyte is directly proportional to its concentration. mvpsvktcollege.ac.in To ensure accuracy, the method must be validated according to established guidelines, which includes assessing its linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov

A study focusing on the analysis of impurities in erythrosine (2',4',5',7'-tetraiodofluorescein) provides a relevant example of quantifying iodinated fluorescein analogs. researchgate.net This study successfully separated and quantified this compound and 2',4',7'-triiodofluorescein. The method demonstrated good linearity over a defined concentration range and established limits of quantitation at 0.15% (w/w) for this compound. researchgate.net

The table below summarizes key validation parameters for the quantification of iodinated fluorescein analogs based on a representative HPLC method.

ParameterThis compound (2,4,5-I3F)2',4',7'-Triiodofluorescein (2,4,7-I3F)
Linearity Range (% w/w) 0.08 - 20.00.06 - 17.0
Limit of Quantitation (% w/w) 0.150.14
Precision (RSD %) 2.035.11
Data adapted from a study on the analysis of impurities in FD&C Red No. 3. researchgate.net

Spectroscopic Techniques for Structural Elucidation (General)

Spectroscopic techniques are indispensable tools for the structural elucidation and photophysical investigation of this compound. These methods provide valuable information about the molecule's electronic structure and how it interacts with light.

UV-Visible Spectroscopy in Aqueous and Organic Media

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. mvpsvktcollege.ac.inmsu.edu The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophore, the part of the molecule responsible for its color. msu.edu

For this compound, the extensive conjugated system of the fluorescein backbone is the primary chromophore. The absorption spectrum is sensitive to the surrounding environment, including the solvent polarity and pH. semanticscholar.org Therefore, recording spectra in both aqueous and organic media can provide insights into solute-solvent interactions. In aqueous solutions, the ionization state of the phenolic hydroxyl groups and the carboxylic acid group will significantly influence the absorption maxima.

The Beer-Lambert law forms the basis for quantitative analysis using UV-Vis spectroscopy, stating that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample. libretexts.org

A typical UV-Visible spectrum of a fluorescein derivative will show a strong absorption band in the visible region of the electromagnetic spectrum. msu.edu The position and intensity of this band can be affected by the number and position of the iodine substituents.

The following table shows representative solvents used for UV-Visible spectroscopic studies of organic dyes:

Solvent TypeExamplesProperties
Aqueous Water, Phosphate BufferPolar, protic. Allows for investigation of pH effects.
Organic (Polar) Ethanol, Methanol, AcetonitrileCan solvate polar molecules. mvpsvktcollege.ac.in
Organic (Non-polar) Hexane, CyclohexaneUsed for non-polar compounds and to minimize specific solvent interactions. mvpsvktcollege.ac.in

Fluorescence Spectroscopy in Photophysical Investigations

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a substance after it has absorbed light. jasco-global.com This emission, known as fluorescence, occurs as the molecule returns from an excited electronic state to its ground state. researchgate.net

This compound, like other fluorescein derivatives, is known for its fluorescence properties. google.com The fluorescence spectrum, which is a plot of fluorescence intensity versus wavelength, is typically a mirror image of the absorption spectrum. jasco-global.com Key parameters obtained from fluorescence spectroscopy include the excitation and emission maxima, the fluorescence quantum yield (the efficiency of the fluorescence process), and the fluorescence lifetime (the average time the molecule spends in the excited state). jasco-global.comresearchgate.net

These photophysical properties are highly dependent on the molecular environment, including solvent polarity, pH, and the presence of quenching agents. semanticscholar.orgresearchgate.net For example, the fluorescence of fluorescein derivatives is often quenched at low pH due to the protonation of the phenolic groups. The heavy iodine atoms in this compound can also influence the fluorescence properties through the heavy-atom effect, which can increase the rate of intersystem crossing to the triplet state and potentially decrease the fluorescence quantum yield compared to non-iodinated fluorescein.

Fluorescence spectroscopy is a powerful tool for probing the local environment of the molecule and is widely used in various applications, including as fluorescent probes and tracers. google.commdpi.com

The table below lists important photophysical parameters investigated using fluorescence spectroscopy:

ParameterDescriptionSignificance
Excitation Maximum (λex) The wavelength of light that most efficiently excites the molecule to a fluorescent state. jasco-global.comCorresponds to the absorption maximum.
Emission Maximum (λem) The wavelength at which the molecule emits the most intense fluorescence. jasco-global.comCharacterizes the emitted light.
Quantum Yield (ΦF) The ratio of the number of photons emitted to the number of photons absorbed. dergipark.org.trMeasures the efficiency of the fluorescence process.
Fluorescence Lifetime (τF) The average time a molecule remains in its excited state before returning to the ground state. researchgate.netProvides information about the excited state dynamics.
Stokes Shift The difference in wavelength between the excitation and emission maxima. dergipark.org.trIndicates the energy loss between absorption and emission.

Advanced Research Applications of 2 ,4 ,5 Triiodofluorescein and Its Derivatives

Photosensitization in Photopolymer Material Science

In the realm of material science, 2',4',5'-Triiodofluorescein is utilized as a photosensitizer in photopolymer systems. These systems, which are light-sensitive formulations, undergo rapid polymerization upon exposure to a suitable light source to form stable, cross-linked polymer networks. nih.gov The sensitizer's role is to absorb light energy and initiate the chemical reactions that lead to polymerization. google.com Halogenated xanthene dyes, including triiodofluorescein, are particularly effective in this role for visible-light-induced photopolymerization. rsc.org

Photobleaching, the irreversible photodegradation of a dye molecule, is a critical parameter in photopolymerization. While excessive photobleaching can terminate the polymerization process prematurely, a controlled rate can be advantageous, allowing light to penetrate deeper into thicker material layers. nih.govnih.gov The efficiency of this process is quantified by the photobleaching quantum yield (Φ_pb), which represents the fraction of absorbed photons that lead to the destruction of the dye.

Research on various photosensitizing porphyrins has established methods for determining these quantum yields, which are often in the order of 10⁻⁵ to 10⁻⁶ in aqueous solutions, indicating relatively slow bleaching rates. nih.gov For xanthene dyes, the presence and nature of halogen substituents significantly influence their photostability. While specific Φ_pb values for this compound in polymer matrices are not extensively documented in readily available literature, studies on related compounds provide insight. The mechanism of photobleaching can be complex, often involving reactions with photooxidizable molecules or electron acceptors and donors within the matrix. nih.gov For instance, the photoreduction of dyes like methylene (B1212753) blue in the presence of amines is accompanied by significant photobleaching, which facilitates the curing of thick samples. conicet.gov.ar

This compound and its derivatives serve as sensitizers in photopolymer materials used for recording volume phase holograms. nih.gov Holographic recording relies on creating a stable refractive index modulation within the material that corresponds to the interference pattern of two intersecting laser beams. mdpi.com The process in a photopolymer system is initiated by the sensitizer (B1316253) dye absorbing light in the bright fringes of the interference pattern. nih.gov This absorption triggers a photo-induced electron transfer, leading to the generation of free radicals that initiate the polymerization of monomers in the formulation. nih.gov Monomer conversion in these light-struck regions and subsequent diffusion of remaining monomers from darker regions creates a permanent variation in local density and, consequently, the refractive index, thus encoding the hologram. mdpi.com

Holographic recording, especially of moving objects or in dynamic processes, often employs pulsed lasers to deliver high energy in an extremely short time frame. britannica.com The rapid, high-intensity flash of a pulsed laser, with durations of nanoseconds, can effectively "freeze" motion during the exposure. britannica.comgeola.com The choice of laser must match the absorption spectrum of the photosensitizer. For xanthene dyes like triiodofluorescein, which absorb in the visible spectrum, suitable lasers include Nd:YAG (frequency-doubled to 532 nm) and Argon ion lasers (e.g., 476 nm line). mdpi.comltu.se

Below is a table of typical parameters for pulsed laser holography systems that could be used with materials sensitized by visible-light dyes.

ParameterTypical ValueSource
Laser Type Q-switched Nd:YAG, Pulsed Ruby britannica.comltu.se
Wavelength 532 nm, 526.5 nm mdpi.comgeola.com
Pulse Duration < 100 nanoseconds (e.g., 12 ns, 25-35 ns) geola.comltu.se
Energy/Power Up to 10 Joules/pulse; >100 mJ/cm² nih.govgeola.com

The quality of a recorded hologram is primarily assessed by its diffraction efficiency (DE). The DE is defined as the ratio of the light intensity diffracted into a specific order (typically the first order) to the intensity of the incident illuminating beam. mit.eduplymouthgrating.com For volume phase gratings, the DE can theoretically approach 100%, making them highly desirable for applications requiring bright images. nih.gov

The diffraction efficiency of a phase grating is directly related to the amplitude of the refractive index modulation (Δn) achieved during the recording process. A higher Δn results in a higher DE for a given material thickness. mdpi.com The efficiency is measured by illuminating the recorded grating with a probe laser and measuring the power in the transmitted and diffracted beams. hamamatsu.com The relationship between DE (η), Δn, material thickness (d), and wavelength (λ) is described by Kogelnik's coupled-wave theory. The analysis of DE provides crucial feedback for optimizing the photopolymer formulation and recording conditions to achieve the desired holographic performance. mdpi.comcomsol.com

The "heavy atom effect" is a phenomenon where the presence of atoms with high atomic numbers (like iodine) in a molecule enhances spin-orbit coupling. researchgate.netunimi.it This coupling facilitates otherwise "forbidden" electronic transitions between states of different spin multiplicity, most notably intersystem crossing (ISC) from an excited singlet state (S₁) to a triplet state (T₁). researchgate.net

In fluorescein (B123965), the native fluorescence quantum yield is high, and the ISC efficiency is low. However, the introduction of three heavy iodine atoms in this compound drastically changes its photophysical behavior. The enhanced spin-orbit coupling significantly increases the rate of S₁ → T₁ intersystem crossing. rsc.org This has two major consequences:

Fluorescence Quenching : The population of the S₁ state is rapidly depleted through the ISC channel, leading to a decrease in fluorescence intensity. researchgate.net

Increased Triplet Yield : A much larger fraction of excited molecules transition to the T₁ state, making the compound an efficient triplet photosensitizer.

This high triplet state quantum yield is paramount for its application in photopolymerization. The long-lived triplet state has a higher probability of interacting with other molecules in the photopolymer system (like co-initiators) to undergo the electron or hydrogen transfer reactions that generate the initiating free radicals. rsc.orgconicet.gov.ar Studies have clearly shown that for xanthene dyes, the degree of photopolymerization increases with heavier halogen substitution (Fluorescein < Tetrabromofluorescein < Tetraiodofluorescein), directly correlating with the enhanced ISC efficiency. rsc.org

PropertyFluorescein (No Heavy Atoms)This compoundEffect of Heavy Atoms
Intersystem Crossing (ISC) Efficiency (S₁ → T₁) LowHighSignificantly Increased rsc.org
Fluorescence Quantum Yield (Φf) HighLowQuenched researchgate.net
Triplet State (T₁) Quantum Yield (ΦT) LowHighSignificantly Increased rsc.org
Photopolymerization Initiating Performance LowerHigherEnhanced rsc.org

Principles of Holographic Recording with Triiodofluorescein Sensitizers

Chemical Sensing and Probe Development

The unique photophysical properties of fluorescein and its derivatives make them excellent scaffolds for the development of chemical sensors and fluorescent probes. nih.govnih.gov These sensors typically operate by translating a specific chemical recognition event (e.g., binding to a metal ion or molecule) into a measurable change in their optical properties, such as fluorescence intensity or wavelength. mdpi.comejcmpr.com

While fluorescein itself is highly fluorescent, derivatives like this compound are often used in different sensing strategies. The inherent low fluorescence of iodinated fluoresceins can be exploited to design "off-on" sensor probes. In such a system, the probe is initially non-fluorescent, but a reaction with the target analyte cleaves the iodine atoms or otherwise modifies the molecule, restoring the high fluorescence of the fluorescein core. nih.gov

Derivatives of this compound can be synthesized to create probes for various analytes. ontosight.aichemmethod.commdpi.com For example, the core structure can be functionalized with specific chelating groups that selectively bind to metal ions. Upon binding, the electronic structure of the dye is perturbed, leading to a distinct change in its absorption or emission spectrum, allowing for the detection and quantification of the target ion. The use of such probes is widespread in biomedical research for imaging and diagnostics, including applications in fluorescence microscopy and flow cytometry. nih.govontosight.ai

pH Indicator Capabilities in Analytical Systems

Fluorescent dyes are widely utilized for measuring pH in diverse chemical and biological systems. tdblabs.se Changes in the pH of a solution can significantly affect the fluorescence properties of these indicators, providing a visual or measurable signal of the acidity or alkalinity. scbt.com Derivatives of fluorescein are particularly noted for their use as pH indicators. tdblabs.se The introduction of different chemical groups to the fluorescein structure can modify its acid dissociation constant (pKa), thereby tuning the pH range over which it is an effective indicator. nih.gov

While this compound is primarily recognized for other applications, its structural relationship to the fluorescein family suggests inherent pH-sensitive fluorescent properties. The general mechanism for fluorescein-based indicators involves protonation and deprotonation of their functional groups, which leads to shifts in their absorption and emission spectra. scbt.com For instance, 2',7'-bis(2-Carboxyethyl)-5(6)-carboxyfluorescein (BCECF) is a highly sensitive pH indicator whose multiple carboxylic acid groups facilitate these protonation changes, resulting in distinct fluorescence shifts. scbt.com The utility of such compounds extends to real-time pH monitoring within living cells, where acetoxymethyl ester (AM) derivatives like BCECF/AM can permeate cell membranes. scbt.combiotium.com

Table 1: Examples of Fluorescent pH Indicators and their Properties

Indicator pH Transition Range Color/Fluorescence Change Key Feature
BCECF Narrow physiological range Ratiometric emission shift Used for intracellular pH measurement. thermofisher.com
Phenol Red 6.8 (yellow) - 8.2 (red) Colorimetric Acts as a weak acid with distinct spectral property shifts. scbt.com
pHrodo™ Dyes 4 - 8 Increases fluorescence with acidity Non-fluorescent at neutral pH, enabling no-wash assays. thermofisher.com

This table presents examples of related pH indicators to illustrate the principles of pH-sensitive dyes.

Fluorescent Probes for Chemical Assays

The inherent fluorescence of this compound makes it a valuable tool for use as a fluorescent probe in various chemical and biological assays. ontosight.aiontosight.ai Fluorescent probes are molecules used to detect and quantify other molecules or to monitor processes within systems like living cells. thermofisher.comrsc.org The utility of fluorescein and its derivatives, such as this compound, stems from their ability to absorb light at one wavelength and emit it at a longer wavelength, a phenomenon that can be detected by instruments like fluorescent microscopes and flow cytometers. ontosight.aithermofisher.com

The chemical structure of this compound, featuring a xanthene backbone with three iodine atoms, is central to its optical properties. ontosight.ai This specific halogenation makes it suitable for applications that require particular fluorescence characteristics not offered by the native fluorescein molecule. ontosight.ai It is used as a dye in histological staining to visualize specific tissues and in fluorescence microscopy to highlight cellular components. ontosight.ai Furthermore, its derivatives can be conjugated to other molecules, such as antibodies, to specifically label and detect target proteins or cell populations in assays like immunofluorescence and flow cytometry. ontosight.aithermofisher.com

Radiation Processing Indicators and Dosimetric Applications

The interaction of ionizing radiation with certain chemical systems can induce measurable changes, a principle that is harnessed for radiation dosimetry. Iodinated fluorescein derivatives play a role in this field, where the formation or alteration of the dye molecule serves as an indicator of the absorbed radiation dose.

Development of Chemical Dosimeters based on Iodinated Fluorescein Formation

Chemical dosimeters are systems that measure absorbed energy from ionizing radiation through radiation-induced chemical reactions. osti.gov A notable application involving iodinated fluorescein is the development of radiochromic dosimeters, which provide a visual indication of the dose received. researchgate.net Research has demonstrated the formation of Erythrosine, a tetraiodofluorescein, through a radiation chemistry pathway. researchgate.nethbni.ac.in This process involves the irradiation of an aqueous solution containing fluorescein and an iodide-iodate mixture. hbni.ac.in

The fundamental mechanism relies on the radiolysis of water, where ionizing radiation produces reactive species. hbni.ac.in These species oxidize iodide ions to form iodine, which then reacts with the fluorescein molecule in an iodination reaction to produce the colored, iodinated derivative. hbni.ac.in The initial fluorescent yellow solution changes to orange and finally to red upon irradiation, with the intensity of the color corresponding to the absorbed radiation dose. researchgate.net This system has been explored for routine dosimetry in radiation processing applications for dose ranges of 200–2500 Gy. researchgate.net The water content in these dosimeter formulations is crucial, as it serves as the medium for the transport of chemical species and the generation of the necessary radicals for the reaction. hbni.ac.in

Spectrophotometric Measurement in Radiation Response Studies

To quantify the response of a chemical dosimeter to radiation, spectrophotometry is a key analytical technique. This method measures the intensity of light as it passes through a sample, allowing for the determination of the concentration of a light-absorbing substance. In the context of dosimeters based on iodinated fluorescein formation, spectrophotometry is used to measure the change in absorbance or optical density (OD) that results from the creation of the colored dye. hbni.ac.innih.gov

Studies on such dosimetric systems involve irradiating the solution and then measuring its absorbance spectrum. hbni.ac.in The radiation-induced formation of the iodinated fluorescein leads to a new absorption peak at a specific wavelength. For example, in studies of other radiochromic dosimeters, the maximum change in OD is measured at a specific wavelength (e.g., ~633 nm) to determine the dose. nih.gov Research has shown that for certain dosimeters, there is a linear relationship between the absorbed radiation dose and the change in optical density, which is a critical characteristic for an effective dosimeter. nih.gov Measurements are typically performed after a set period following irradiation to ensure the stability of the chemical product. hbni.ac.innih.gov

Table 2: Key Parameters in Spectrophotometric Analysis of Radiochromic Dosimeters

Parameter Description Significance
Wavelength of Max. Absorption (λmax) The wavelength at which the irradiated solution shows the maximum change in absorbance. Ensures highest sensitivity for dose measurement. nih.gov
Optical Density (OD) Change The difference in absorbance at λmax before and after irradiation. Proportional to the absorbed dose, allowing for quantification. nih.gov
Dose Response Linearity The degree to which the OD change is directly proportional to the radiation dose. Essential for accurate and reliable dosimetry over a specific dose range. nih.gov

| Post-Irradiation Stability | The time frame during which the radiation-induced color remains stable. | Defines the window for accurate and reproducible measurements. nih.gov |

Structure Activity Relationship Sar Studies and Comparative Analysis of Iodinated Fluoresceins

Impact of Iodination Pattern on Chemical and Photophysical Behavior

The introduction of heavy atoms like iodine onto the fluorescein (B123965) backbone is a key strategy for modulating its photophysical properties. The position of these substituents is not trivial, as different iodination patterns can lead to unique isomeric structures with varied electronic and steric environments, thereby influencing their interaction with light and their surrounding environment.

Triiodofluorescein exists as multiple structural isomers depending on the positions of the three iodine atoms on the xanthene ring. Among these, 2',4',5'-Triiodofluorescein and 2',4',7'-Triiodofluorescein are notable examples. While detailed, direct comparative studies quantifying the photophysical parameters of these specific isomers are not extensively documented in readily available literature, their behavior can be inferred from established principles of physical organic chemistry.

The key differences arise from the symmetry and electronic distribution governed by the substitution pattern. In the 2',4',5'-isomer, the iodine atoms are situated on the same resorcinol (B1680541) moiety of the xanthene core, creating a more asymmetric electronic environment compared to the 2',4',7'-isomer, where the iodine atoms are distributed across both rings. This asymmetry can influence the molecule's dipole moment and its interaction with solvents. Furthermore, the steric crowding in the 2',4',5'-isomer, with three bulky iodine atoms in proximity, may lead to slight distortions of the planar xanthene ring, which could affect its spectral properties. These structural nuances are expected to result in subtle but measurable differences in their absorption and emission maxima, fluorescence quantum yields, and lifetimes.

PropertyExpected Impact of 2',4',5'- vs. 2',4',7'- SubstitutionUnderlying Principle
Absorption/Emission Maxima (λmax)Minor shifts are expected. The more asymmetric 2',4',5'-isomer might exhibit different solvatochromic effects.The electronic environment and molecular symmetry influence the energy of the HOMO-LUMO gap. Steric hindrance can affect planarity and conjugation.
Fluorescence Quantum Yield (ΦF)Both isomers will have significantly lower quantum yields than fluorescein due to the heavy-atom effect. Subtle differences may exist due to variations in symmetry and steric hindrance affecting non-radiative decay pathways.The efficiency of intersystem crossing, promoted by iodine, is the dominant factor. Positional differences can fine-tune this effect.
Intersystem Crossing (ISC)Both isomers are expected to have high ISC rates. The specific rate may differ slightly based on how the substitution pattern affects spin-orbit coupling.The heavy-atom effect of the three iodine atoms is the primary driver for promoting ISC from the singlet to the triplet state.

A direct and well-established correlation exists between the degree of iodine substitution on the fluorescein molecule and the quenching of its fluorescence. This phenomenon is primarily governed by the internal "heavy-atom effect". elsevierpure.com

Fluorescence occurs when a molecule in an excited singlet electronic state (S₁) returns to the ground state (S₀) by emitting a photon. However, other non-radiative decay pathways compete with fluorescence. One such pathway is intersystem crossing (ISC), where the molecule transitions from the excited singlet state to a lower-energy excited triplet state (T₁). magtech.com.cnresearchgate.net

Heavy atoms like iodine, with their large electron clouds, significantly enhance the probability of ISC through a mechanism known as spin-orbit coupling. elsevierpure.com This coupling facilitates the spin-forbidden transition between the singlet and triplet states. As the number of iodine atoms on the fluorescein structure increases, the rate of ISC becomes progressively faster. This highly efficient ISC pathway effectively outcompetes the fluorescence decay pathway, leading to a dramatic decrease in the fluorescence quantum yield (ΦF), an effect known as fluorescence quenching. elsevierpure.comwikipedia.orgresearchgate.net

This trend is clearly observed when comparing fluorescein with its increasingly iodinated derivatives. While fluorescein is highly fluorescent, the addition of iodine atoms systematically reduces this fluorescence, with 2',4',5',7'-tetraiodofluorescein (Erythrosine) being only weakly fluorescent. wikipedia.orgresearchgate.net

CompoundNumber of Iodine AtomsRelative Fluorescence IntensityIntersystem Crossing (ISC) Efficiency
Fluorescein0HighLow
Diiodofluorescein2ModerateModerate
Triiodofluorescein3LowHigh
Tetraiodofluorescein (Erythrosine)4Very LowVery High

Analysis of Mixed Iodinated Fluorescein Systems (e.g., Constituents of FD&C Red No. 3)

Commercial production of iodinated fluoresceins often results in a mixture of compounds with varying degrees of iodination. A prominent example is the food colorant FD&C Red No. 3, also known as Erythrosine. fao.orghridhanchem.com The principal component of FD&C Red No. 3 is the disodium (B8443419) salt of 2',4',5',7'-tetraiodofluorescein. wikipedia.orgnih.govatamanchemicals.com

However, the manufacturing process, which involves the direct iodination of fluorescein, is not perfectly selective and yields a mixture of products. fao.orgnih.gov Consequently, commercial FD&C Red No. 3 contains the main tetra-iodinated dye along with "subsidiary colouring matters," which are primarily lower-iodinated fluoresceins. fao.orgatamanchemicals.comulprospector.com Regulatory bodies provide specifications for the maximum allowable limits of these related substances. For instance, the U.S. Code of Federal Regulations (CFR) outlines these limits. ecfr.gov The presence of these mono-, di-, and tri-iodinated compounds can be identified and quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC). hamiltoncompany.comthermofisher.comsielc.com

Specifications for Subsidiary Colors in FD&C Red No. 3 (per 21 CFR 74.303) ecfr.gov
ConstituentMaximum Limit (%)
Monoiodofluoresceins≤ 1.0
Other lower iodinated fluoresceins (e.g., Di- and Tri-iodoisomers)≤ 9.0
2',4',5',7'-Tetraiodofluorescein (Total Color)≥ 87.0

Investigation of Xanthene Backbone Modifications and their Research Relevance

Beyond halogenation, the fundamental xanthene backbone of fluorescein can be chemically modified to create novel dyes with tailored properties. These modifications are a significant area of research aimed at developing new fluorescent probes for advanced applications, particularly in bioimaging. umn.edunih.gov

A highly impactful modification is the substitution of the endocyclic oxygen atom at the 10-position of the xanthene ring with a different atom, such as silicon (Si). rsc.orgnih.gov This seemingly subtle change has profound effects on the electronic structure of the fluorophore. Replacing the oxygen with a dimethylsilyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This results in a substantial bathochromic (red) shift of approximately 90-100 nm in both the maximum absorption and emission wavelengths. elsevierpure.comresearchgate.net

The research relevance of this modification is immense. It transforms green-emitting fluoresceins into far-red or near-infrared (NIR) emitting dyes. magtech.com.cnrsc.org NIR probes are highly desirable for in vivo biological imaging because longer wavelength light experiences less scattering by tissues and minimal interference from cellular autofluorescence, enabling deeper tissue penetration and higher signal-to-noise ratios. magtech.com.cn Other heteroatom substitutions, such as using a ketone group at the 10' position, have been explored to push emission wavelengths even further into the shortwave-infrared (SWIR) region. nih.gov

Comparison of Standard and Modified Xanthene Backbones
Fluorophore TypeKey Structural FeatureTypical Emission RangeKey Research Application
Standard FluoresceinOxygen at 10-positionGreen (~520 nm)Standard fluorescence microscopy, immunoassays
Silicon-Fluorescein (Si-Fluorescein)Silicon at 10-positionFar-Red / NIR (~610-650 nm)In vivo bioimaging, deep-tissue imaging elsevierpure.commagtech.com.cn
Ketone RhodamineKetone at 10'-positionSWIR (>1000 nm)Advanced in vivo imaging with high resolution nih.gov

Emerging Research Directions and Future Perspectives for 2 ,4 ,5 Triiodofluorescein

Novel Synthetic Methodologies and Green Chemistry Approaches

The traditional synthesis of halogenated fluoresceins often involves electrophilic substitution reactions on the fluorescein (B123965) core, which can sometimes lead to mixtures of products and the use of harsh reagents. The future of synthesizing 2',4',5'-Triiodofluorescein and its analogs is increasingly leaning towards methodologies that are not only more efficient and selective but also environmentally benign, in line with the principles of green chemistry.

Current research in organic synthesis emphasizes the development of catalytic systems that can offer high yields and selectivity under mild conditions. For instance, the use of iodine in combination with a co-oxidant or a catalyst in a more sustainable solvent system presents a greener alternative to traditional iodination methods that may use stoichiometric and potentially hazardous reagents. acs.org Methodologies such as mechanochemistry, which involves solvent-free reactions through mechanical grinding, are also gaining traction as an eco-friendly approach for halogenation reactions. mdpi.com While not yet specifically reported for this compound, the application of such green chemical approaches to the synthesis of iodinated pyrimidine (B1678525) derivatives suggests a promising avenue for the future synthesis of iodinated fluoresceins. mdpi.com

Future synthetic strategies could also explore flow chemistry, which allows for precise control over reaction parameters, leading to improved safety, scalability, and product purity. The development of enzymatic catalysis for the regioselective halogenation of aromatic compounds is another exciting frontier that could be applied to the synthesis of specifically substituted fluoresceins.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Iodination

Feature Traditional Iodination Methods Emerging Green Chemistry Approaches
Reagents Often stoichiometric, potentially hazardous (e.g., strong acids) Catalytic amounts of reagents, use of benign co-oxidants
Solvents Often chlorinated or other volatile organic compounds Water, ionic liquids, or solvent-free conditions (mechanochemistry)
Energy Input Often requires heating for extended periods Microwave irradiation, ultrasonic agitation, or ambient temperature reactions
Byproducts Can generate significant amounts of waste Aims for minimal byproduct formation and easy separation

| Selectivity | May result in mixtures of isomers | Higher regioselectivity through catalyst design or enzymatic processes |

Advanced Material Science Applications Beyond Photopolymers

While halogenated fluoresceins have been utilized in photopolymerization, the future holds significant promise for their application in a broader range of advanced materials. The heavy-atom effect in this compound enhances intersystem crossing, making it an efficient photosensitizer for generating singlet oxygen. This property is highly valuable in several material science domains.

One of the most promising areas is in the development of novel photocatalysts. Iodinated fluoresceins, such as tetraiodofluorescein, have been demonstrated to act as effective organic photocatalysts for various chemical transformations. tcichemicals.com This opens up possibilities for this compound to be incorporated into solid-state materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), to create heterogeneous photocatalysts for applications in organic synthesis and environmental remediation.

Furthermore, the fluorescent properties of this compound, although quenched compared to its non-iodinated parent, can be harnessed in the development of chemical sensors. The fluorescence of such dyes can be sensitive to the local environment, including pH, polarity, and the presence of specific analytes. By functionalizing the fluorescein core, it is possible to design materials that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a target molecule or ion.

The development of advanced functional polymers is another area of interest. Incorporating this compound as a pendant group or within the polymer backbone could lead to materials with unique optical and electronic properties. For instance, such polymers could find use in organic light-emitting diodes (OLEDs) with thermally activated delayed fluorescence (TADF), a mechanism that can enhance the efficiency of light emission. nih.gov

Table 2: Potential Advanced Material Science Applications of this compound

Application Area Underlying Principle Potential Function of this compound
Heterogeneous Photocatalysis Efficient generation of reactive oxygen species upon light absorption. As the photosensitizing component in composite materials.
Chemical Sensors Changes in fluorescence properties in response to environmental stimuli. As a fluorescent reporter for the detection of specific analytes.
Functional Polymers Incorporation of photoactive moieties into polymer structures. To impart unique optical, electronic, or photosensitizing properties.

| Photodynamic Therapy (PDT) Materials | Generation of singlet oxygen to induce cell death. | As a photosensitizer embedded in nanoparticles or other delivery systems. |

Computational Chemistry and Molecular Modeling Studies of Iodinated Fluoresceins

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the structure-property relationships of molecules and for designing new materials with tailored functionalities. For iodinated fluoresceins like this compound, computational studies can provide deep insights into their electronic structure, photophysical properties, and reactivity.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for investigating the molecular orbitals, absorption and emission spectra, and the nature of electronic transitions in dye molecules. researchgate.netchemrxiv.org Such studies can elucidate the impact of the number and position of iodine atoms on the photophysical properties of the fluorescein core. For example, computational models can predict how iodination affects the energies of the singlet and triplet excited states, which is crucial for understanding the efficiency of intersystem crossing and singlet oxygen generation.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution or embedded within a polymer matrix. These simulations can provide information on conformational changes, intermolecular interactions, and the accessibility of the dye to other molecules, which is important for applications in sensing and catalysis.

Furthermore, computational modeling can aid in the rational design of new fluorescein-based molecules with optimized properties. For instance, by computationally screening a library of virtual compounds with different substitution patterns, it is possible to identify candidates with desired absorption wavelengths, high singlet oxygen quantum yields, or specific binding affinities for target molecules. This in silico approach can significantly accelerate the discovery and development of new materials based on iodinated fluoresceins.

Table 3: Computational Methods and Their Applications to Iodinated Fluoresceins

Computational Method Information Gained Relevance to this compound
Density Functional Theory (DFT) Electronic structure, molecular orbital energies, ground state geometry. Understanding the influence of iodine atoms on the electronic properties.
Time-Dependent DFT (TD-DFT) Excited state energies, absorption and emission spectra, electronic transitions. Predicting photophysical properties and rationalizing the heavy-atom effect.
Molecular Dynamics (MD) Simulations Conformational dynamics, intermolecular interactions, solvation effects. Modeling behavior in different media and interactions with other molecules.

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy calculations on a specific region of a large system. | Studying the properties of the dye when bound to a protein or embedded in a material. |

Q & A

Q. How can meta-analysis improve the interpretation of fragmented data on this compound’s applications?

  • Methodological Answer : Aggregate data from published studies using PRISMA guidelines. Perform subgroup analyses to account for variables (e.g., excitation wavelengths, solvent systems). Use funnel plots to assess publication bias and random-effects models to address heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.